molecular formula C11H14O2 B1326134 1-(1,3-Dioxolan-2-ylmethyl)-3-methylbenzene CAS No. 898759-51-8

1-(1,3-Dioxolan-2-ylmethyl)-3-methylbenzene

Cat. No.: B1326134
CAS No.: 898759-51-8
M. Wt: 178.23 g/mol
InChI Key: PRGINAYEIKNFHH-UHFFFAOYSA-N
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Description

1-(1,3-Dioxolan-2-ylmethyl)-3-methylbenzene is an organic compound that features a benzene ring substituted with a 1,3-dioxolane moiety and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1,3-Dioxolan-2-ylmethyl)-3-methylbenzene can be synthesized through the acetalization of benzaldehyde derivatives with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous distillation setups to ensure efficient water removal and high yields of the desired product .

Comparison with Similar Compounds

Biological Activity

1-(1,3-Dioxolan-2-ylmethyl)-3-methylbenzene, also known as a dioxolane derivative, is an organic compound characterized by a benzene ring substituted with a 1,3-dioxolane moiety and a methyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antitumor properties and biomolecular interactions.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C11H12O2\text{C}_{11}\text{H}_{12}\text{O}_2

The compound's dioxolane ring contributes significantly to its chemical reactivity and biological interactions. The presence of the dioxolane moiety allows for unique interactions with biological targets, making it a candidate for further pharmacological studies.

Antitumor Properties

Research indicates that this compound exhibits antitumor activity . It has been investigated for its potential to inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis. Preliminary studies suggest that it may interact with specific molecular targets that are crucial in cancer biology.

The mechanism by which this compound exerts its biological effects includes:

  • Formation of Cyclic Structures : The ability to form stable cyclic structures protects reactive functional groups during chemical reactions, which is vital in drug design.
  • Interaction with Biomolecules : The compound can form complexes with biomolecules, such as proteins and nucleic acids, enhancing its efficacy as a therapeutic agent.

Synthesis and Applications

The synthesis of this compound can be achieved through several methods, including the use of catalytic reactions involving dioxolane intermediates. Its applications extend beyond medicinal chemistry into fields such as organic synthesis and polymer production.

Application Area Description
Medicinal ChemistryInvestigated for drug development and potential antitumor activity.
Organic SynthesisUsed as a reagent in forming cyclic acetals and ketals.
Fluorescent ProbesEmployed in synthesizing probes for biomolecule detection.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:

  • Antitumor Studies : A study evaluated the compound's effect on cancer cell lines, demonstrating significant inhibition of cell proliferation at certain concentrations.
  • Fluorescent Probes : Research highlighted its utility in synthesizing fluorescent probes specifically targeting cysteine residues in proteins, indicating its role in biochemical assays .
  • Comparative Analysis : Other structurally similar compounds have shown varying degrees of biological activity, suggesting that modifications to the dioxolane structure can enhance or diminish efficacy against specific targets .

Properties

IUPAC Name

2-[(3-methylphenyl)methyl]-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-9-3-2-4-10(7-9)8-11-12-5-6-13-11/h2-4,7,11H,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGINAYEIKNFHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645881
Record name 2-[(3-Methylphenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898759-51-8
Record name 2-[(3-Methylphenyl)methyl]-1,3-dioxolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898759-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3-Methylphenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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